molecular formula C20H16ClN5O B2743887 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide CAS No. 897615-45-1

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide

Cat. No. B2743887
M. Wt: 377.83
InChI Key: FGWYELMTWRBOPM-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on their structure. The molecular formula shows the number and type of atoms in a molecule. The structural formula shows the arrangement of atoms in a molecule.



Synthesis Analysis

Synthesis analysis involves the study of how the compound is synthesized. This includes the reactants used, the conditions under which the reaction occurs, such as temperature and pressure, and the catalysts used.



Molecular Structure Analysis

Molecular structure analysis involves determining the physical arrangement of atoms in a molecule. Techniques used can include spectroscopy methods like nuclear magnetic resonance (NMR), infrared (IR), and X-ray crystallography.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. These properties can give insights into how the compound behaves under different conditions.


Scientific Research Applications

Molecular Structure and Interactions

Molecular Conformations and Assembly : Halogenated N,2-diarylacetamides, including compounds structurally similar to N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide, have been studied for their molecular conformations and supramolecular assembly. These studies reveal the importance of N-H...O hydrogen bonds and C-H...π interactions in stabilizing the molecular structure and influencing the compound's biological activities (Nayak et al., 2014).

Anticancer Evaluation

Synthesis and Anticancer Activity : Compounds related to N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide have been synthesized and evaluated for their anticancer properties. For instance, derivatives of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamides showed promising results in anticancer evaluation, indicating the potential therapeutic applications of these compounds (Salahuddin et al., 2014).

Pharmacological Potential

Computational and Pharmacological Evaluation : The pharmacological potential of heterocyclic derivatives, including those structurally related to N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide, has been explored through computational and pharmacological evaluations. These studies assess the compounds' toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, contributing valuable insights into their therapeutic applications (Faheem, 2018).

Antiviral Research

Anti-HIV Activity Evaluation : The evaluation of novel N′-arylidene-2-[1-(naphthalen-1-yl)-1H-tetrazol-5-ylthio]acetohydrazides for their anti-HIV activities has been conducted. These compounds, serving as nonnucleoside reverse transcriptase inhibitors (NNRTIs), have shown potential inhibitory effects against HIV-1 replication, highlighting the significance of structural modifications in enhancing antiviral efficacy (Zhan et al., 2010).

Safety And Hazards

This involves studying the toxicity of the compound and any hazards associated with handling it. This information is important for ensuring the compound is handled safely in the lab.


Future Directions

Future directions could involve further studies to fully understand the compound’s properties, potential uses, and safety. This could also involve developing new synthesis methods or finding new applications for the compound.


properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O/c21-16-8-10-17(11-9-16)26-19(23-24-25-26)13-22-20(27)12-15-6-3-5-14-4-1-2-7-18(14)15/h1-11H,12-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWYELMTWRBOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide

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